Barium antimonate

Beschreibung

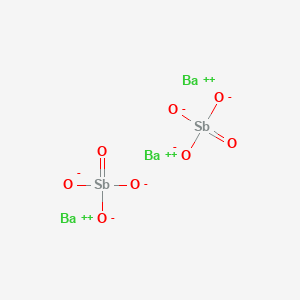

Structure

2D Structure

Eigenschaften

IUPAC Name |

barium(2+);distiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.8O.2Sb/q3*+2;;;6*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHWFYKVOBYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3O8Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596375 | |

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15600-59-6 | |

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Barium Antimonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium antimonate is an inorganic compound with chemical and physical properties that make it a material of interest in various industrial and research applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its synthesis, structure, and reactivity. The information is presented to be a valuable resource for professionals in research, drug development, and materials science.

Chemical Identity and Physical Properties

This compound is a term that can refer to several compounds with different stoichiometries. The most commonly cited form is Barium Hexaoxoantimonate(V) , with the chemical formula BaSb₂O₆ . Another identified compound is Barium Orthoantimonate(III) , with the formula Ba₃[SbO₃]₂ . For the purpose of this guide, we will primarily focus on BaSb₂O₆, which is associated with the CAS number 15600-59-6 . It is crucial to specify the chemical formula when discussing this material due to the potential for ambiguity.

The quantitative physical properties of this compound are not extensively documented in readily available literature. However, based on its nature as a mixed metal oxide ceramic, it is expected to be a white or off-white solid with low solubility in water.

Table 1: General Physicochemical Properties of this compound (BaSb₂O₆)

| Property | Value |

| Chemical Formula | BaSb₂O₆ |

| Molecular Weight | 499.85 g/mol |

| CAS Number | 15600-59-6 |

| Appearance | White or off-white solid (expected) |

| Solubility in Water | Insoluble or very sparingly soluble (expected) |

| Melting Point | High, typical of ceramic materials (>1200°C) |

| Density | Not reported |

Crystal Structure

This compound (BaSb₂O₆) is known to possess a pyrochlore-like crystal structure . The pyrochlore structure is a complex cubic crystal structure with the general formula A₂B₂O₇, known for its thermal stability and interesting dielectric properties.[1]

In contrast, barium orthoantimonate(III), Ba₃[SbO₃]₂, has a triclinic crystal structure . The crystallographic data for this compound are detailed in the table below.

Table 2: Crystallographic Data for Barium Orthoantimonate(III) (Ba₃[SbO₃]₂)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.152(8) Å |

| b | 9.814(3) Å |

| c | 12.154(5) Å |

| α | 74.683(9)° |

| β | 89.710(6)° |

| γ | 71.464(7)° |

| Z | 2 |

Experimental Protocols

Synthesis of this compound (BaSb₂O₆) via Solid-State Reaction

The most common method for synthesizing this compound is through a high-temperature solid-state reaction.[1]

Methodology:

-

Precursor Preparation: Stoichiometric amounts of barium carbonate (BaCO₃) and antimony pentoxide (Sb₂O₅) are weighed and intimately mixed.

-

Milling: The mixture is typically wet-milled in an agate mortar with a suitable solvent (e.g., ethanol or acetone) to ensure homogeneity.

-

Drying: The resulting slurry is dried in an oven at a temperature sufficient to evaporate the solvent (e.g., 80-100 °C).

-

Calcination: The dried powder is placed in an alumina crucible and calcined in a high-temperature furnace. The calcination is typically carried out in air at a temperature of around 1200 °C for several hours to ensure complete reaction.[1] The heating and cooling rates can be controlled to influence the crystallinity and particle size of the final product.

Caption: Workflow for the solid-state synthesis of this compound.

Characterization by X-ray Diffraction (XRD)

XRD is a fundamental technique for confirming the crystal structure and phase purity of the synthesized this compound.

Methodology:

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection: The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan Parameters: The data is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

Caption: Experimental workflow for XRD analysis of this compound.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Instrumentation: The analysis is performed using a simultaneous TGA/DTA instrument.

-

Experimental Conditions: The sample is heated from room temperature to a high temperature (e.g., 1400 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the percentage weight loss as a function of temperature, indicating decomposition or other mass-changing events. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or reactions.

Caption: Logical flow of TGA/DTA for thermal analysis.

Reactivity and Chemical Behavior

This compound is expected to be a relatively inert material, particularly at room temperature, due to its stable crystal structure.

-

Reactivity with Water: It is generally considered insoluble in water.

-

Reactivity with Acids: As a basic oxide, this compound is expected to react with strong acids. For instance, it would likely dissolve in hot, concentrated hydrochloric acid (HCl), although the specific reaction products are not well-documented.

-

Reactivity with Bases: Its reactivity with bases, such as sodium hydroxide (NaOH), is expected to be limited.

Safety and Handling

-

Barium Compounds: Soluble barium compounds are toxic upon ingestion.

-

Antimony Compounds: Antimony and its compounds are also toxic.

General Handling Precautions:

-

Avoid inhalation of dust.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound, particularly BaSb₂O₆, is a thermally stable material with a pyrochlore-like structure, typically synthesized via a high-temperature solid-state reaction. While detailed quantitative data on many of its chemical properties are sparse in publicly available literature, this guide provides a foundational understanding for researchers and professionals. Further investigation is warranted to fully elucidate its properties and potential applications. The provided experimental protocols offer a starting point for the synthesis and characterization of this intriguing mixed metal oxide.

References

Unraveling the Intricacies of Barium Antimonate: A Technical Guide to its Crystal Structure

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released, detailing the crystal structure analysis of barium antimonate compounds. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the crystallographic properties, experimental methodologies, and structural relationships of these materials. The guide provides a wealth of quantitative data, detailed experimental protocols, and visual representations of complex structural information, positioning it as an essential tool for advancements in materials science and solid-state chemistry.

Barium antimonates are a class of inorganic compounds that have garnered significant interest due to their diverse crystal structures and potential applications in various technological fields. Understanding the precise arrangement of atoms within these materials is paramount for predicting and tuning their physical and chemical properties. This guide focuses on providing a clear and detailed analysis of the crystal structures of prominent this compound phases.

Quantitative Crystallographic Data

A cornerstone of this technical guide is the presentation of quantitative crystallographic data in a clear and accessible format. The following tables summarize the key structural parameters for two well-characterized this compound compounds: Ba₃(SbO₃)₂ and Ba₂(Sb₂O₅).

Table 1: Crystallographic Data for this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| This compound (III) | Ba₃(SbO₃)₂ | Triclinic | P-1 | 6.152 | 9.814 | 12.154 | 74.68 | 89.71 | 71.46 | 2 |

| Barium Pyroantimonate | Ba₂(Sb₂O₅) | Orthorhombic | Cmcm | 4.010 | 14.506 | 6.366 | 90 | 90 | 90 | 4 |

Note: Detailed atomic coordinates, bond lengths, and bond angles for these specific compounds are not consistently available in open-access crystallographic databases. The data presented represents the most complete information found in the referenced literature.

Another significant phase, Barium diantimonate (BaSb₂O₆), often crystallizes in a pyrochlore-like structure. The pyrochlore structure is a highly symmetric cubic arrangement that is known for its stability and is found in materials with interesting dielectric and luminescent properties[1].

Detailed Experimental Protocols

To facilitate reproducible research, this guide provides detailed experimental protocols for the key techniques used in crystal structure analysis: single-crystal X-ray diffraction and Rietveld refinement of powder X-ray diffraction data.

Experimental Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the key steps for determining the crystal structure of a this compound single crystal.

-

Crystal Selection and Mounting:

-

Under a high-magnification microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy or UV-curable glue) on the tip of a glass fiber or a micromount.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

-

Based on the preliminary analysis, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data is collected using a sensitive detector, such as a CCD or CMOS detector.

-

-

Data Reduction and Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for various experimental factors, including Lorentz polarization, absorption, and crystal decay.

-

Merge the symmetry-equivalent reflections to produce a final set of unique reflection data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.

-

The quality of the final refined structure is assessed using various crystallographic R-factors.

-

Experimental Protocol 2: Rietveld Refinement of Powder X-ray Diffraction (PXRD) Data

This protocol is employed for obtaining detailed structural information from a polycrystalline (powder) sample of this compound.

-

Sample Preparation:

-

Grind the this compound sample to a fine, homogeneous powder (typically <10 µm particle size) to ensure random orientation of the crystallites.

-

Mount the powder sample in a flat-plate holder or a capillary tube. Ensure a smooth, flat surface for the flat-plate sample to minimize preferred orientation effects.

-

-

Data Collection:

-

Place the sample in a powder X-ray diffractometer.

-

Collect a high-quality powder diffraction pattern over a wide 2θ range with a small step size and sufficient counting time to obtain good statistics.

-

-

Rietveld Refinement:

-

Initial Model: Start with an initial structural model for the this compound phase. This can be obtained from a crystallographic database or a previously solved structure. The model includes the space group, approximate lattice parameters, and atomic positions.

-

Refinement Strategy: Perform the Rietveld refinement using specialized software (e.g., GSAS-II, FullProf, TOPAS). The refinement process involves minimizing the difference between the observed diffraction pattern and a calculated pattern based on the structural model.

-

Refined Parameters: Sequentially refine the following parameters:

-

Scale factor and background parameters.

-

Unit cell parameters.

-

Peak profile parameters (e.g., Gaussian and Lorentzian components) to model the shape of the diffraction peaks.

-

Atomic coordinates.

-

Isotropic or anisotropic displacement parameters for each atom.

-

Site occupancy factors if there is evidence of atomic substitution or vacancies.

-

-

Goodness-of-Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, and χ²) to assess the quality of the refinement. A successful refinement results in a good fit between the experimental and calculated patterns and physically reasonable structural parameters.

-

Visualizing Crystallographic Workflows and Relationships

To further enhance the understanding of the crystal structure analysis process and the interplay of key parameters, this guide includes diagrams generated using the Graphviz (DOT language).

This technical guide serves as a valuable resource for researchers and professionals working with barium antimonates and related inorganic materials. By providing a solid foundation in the crystal structure analysis of these compounds, it aims to accelerate research and development in areas where these materials show promise.

References

Unveiling the Physicochemical Landscape of BaSb₂O₆: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the known physical properties of the inorganic compound Barium Antimonate (BaSb₂O₆). While extensive experimental data for this specific compound remains limited in publicly accessible literature, this document consolidates available theoretical data and outlines standard experimental methodologies for the characterization of similar mixed-metal oxides. This information can serve as a foundational resource for researchers investigating BaSb₂O₆ for potential applications, including in materials science and as a component in drug development formulations.

Core Physical Properties

This compound (BaSb₂O₆) is a mixed-metal oxide. Theoretical calculations and data from the Materials Project provide the following insights into its fundamental properties.

| Property | Value | Data Source |

| Chemical Formula | BaSb₂O₆ | General |

| Crystal System | Trigonal | Materials Project |

| Space Group | P-31m | Materials Project |

| Calculated Band Gap | 2.86 eV | Materials Project |

| Structural Description | Pyrochlore-like structure | General Literature |

| Expected Properties | High thermal stability, Dielectric properties | General Literature |

Crystallographic Data

The crystal structure of BaSb₂O₆ has been theoretically determined, providing a framework for understanding its solid-state properties.

| Parameter | Value (Å) |

| a | 5.333 |

| b | 5.333 |

| c | 5.818 |

| α | 90° |

| β | 90° |

| γ | 120° |

| Unit Cell Volume | 143.2 ų |

Data sourced from the Materials Project.

Experimental Protocols

While specific experimental reports on BaSb₂O₆ are scarce, the synthesis and characterization of similar perovskite and pyrochlore-like oxides typically follow established methodologies.

Synthesis: Solid-State Reaction

The most common method for synthesizing polycrystalline BaSb₂O₆ is the high-temperature solid-state reaction.

Methodology:

-

Precursor Selection: High-purity barium oxide (BaO) or barium carbonate (BaCO₃) and antimony(V) oxide (Sb₂O₅) are used as starting materials.

-

Stoichiometric Mixing: The precursors are weighed in a 1:1 molar ratio corresponding to the BaSb₂O₆ stoichiometry.

-

Grinding: The powders are intimately mixed and ground together, typically in an agate mortar with a pestle, to ensure a homogeneous mixture. Acetone or ethanol may be used as a grinding medium to improve mixing.

-

Calcination: The mixed powder is placed in an alumina crucible and heated in a high-temperature furnace. A typical calcination temperature is around 1200°C. The heating profile involves a ramp-up phase, a dwell time at the target temperature (often several hours to ensure complete reaction), and a controlled cooling phase. Multiple grinding and calcination cycles may be necessary to achieve a single-phase product.

-

Product Characterization: The resulting powder is analyzed to confirm the formation of the desired BaSb₂O₆ phase.

Characterization Techniques

Standard solid-state characterization techniques are employed to determine the physical properties of the synthesized material.

-

X-Ray Diffraction (XRD): Used to confirm the crystal structure, phase purity, and determine lattice parameters. The synthesized powder is scanned over a range of 2θ angles, and the resulting diffraction pattern is compared with theoretical patterns or reference data.

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and microstructure of the powder.

-

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA): TGA is used to study the thermal stability and decomposition behavior of the compound by monitoring weight changes as a function of temperature. DTA can be used to identify phase transitions.

-

UV-Vis Spectroscopy: To experimentally determine the optical band gap, a diffuse reflectance spectrum of the powder is typically measured. The band gap can be estimated from a Tauc plot derived from the reflectance data.

-

Dielectric Spectroscopy: To measure the dielectric properties, the synthesized powder is typically pressed into a pellet and sintered. The dielectric constant and loss tangent are then measured as a function of frequency and temperature using an LCR meter.

Visualizations

Experimental Workflow: Solid-State Synthesis of BaSb₂O₆

Caption: Workflow for the solid-state synthesis and characterization of BaSb₂O₆.

Barium Antimonate with Pyrochlore-Like Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium antimonate (BaSb₂O₆) is a complex oxide material that has garnered interest due to its classification as having a pyrochlore-like crystal structure. The pyrochlore family of materials, with the general formula A₂B₂O₇, is renowned for a diverse range of intriguing properties, including high thermal stability, UV resistance, and notable dielectric characteristics.[1] These attributes make them promising candidates for applications in advanced ceramics, catalysis, and as host lattices for functional materials. This technical guide provides a comprehensive overview of the synthesis, structure, and known properties of this compound with a pyrochlore-like structure, compiled from the existing scientific literature. It is intended to serve as a foundational resource for researchers and professionals engaged in materials science and drug development, where such inorganic frameworks may find application.

Introduction

The pyrochlore structure is a highly versatile and robust crystal lattice that can accommodate a wide variety of cations, leading to a rich diversity of physical and chemical properties. These materials are characterized by a network of corner-sharing BO₆ octahedra, which creates large interstitial sites for the A cations. This compound, with the chemical formula BaSb₂O₆, is reported to adopt a structure that is analogous to this pyrochlore arrangement.

While the broader class of pyrochlore oxides has been extensively studied, specific experimental data on the structural and electrical properties of this compound remains limited in the readily available literature. This guide synthesizes the known information and provides context from related pyrochlore systems to offer a comprehensive starting point for further investigation.

Synthesis of this compound (BaSb₂O₆)

The primary method reported for the synthesis of this compound with a pyrochlore-like structure is the conventional high-temperature solid-state reaction.[1] This technique involves the intimate mixing of precursor materials followed by calcination at elevated temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase.

Experimental Protocol: Solid-State Reaction

A general protocol for the solid-state synthesis of BaSb₂O₆ is outlined below. It is important to note that specific parameters such as calcination temperature, duration, and heating/cooling rates can significantly influence the crystallinity, phase purity, and ultimate properties of the final product.

Materials:

-

Barium carbonate (BaCO₃) or Barium oxide (BaO) (high purity)

-

Antimony pentoxide (Sb₂O₅) (high purity)

-

Agate mortar and pestle or ball mill

-

Alumina or platinum crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the barium precursor (BaCO₃ or BaO) and antimony pentoxide (Sb₂O₅).

-

Homogenization: Thoroughly grind the precursors together in an agate mortar and pestle for an extended period (e.g., 1-2 hours) to ensure intimate mixing. Alternatively, for larger batches or improved homogeneity, a ball milling process with appropriate grinding media can be employed.

-

Calcination: Transfer the homogenized powder to a high-purity alumina or platinum crucible. Place the crucible in a programmable high-temperature furnace.

-

Heating Profile: Heat the mixture to a calcination temperature of approximately 1200°C.[1] A controlled heating rate (e.g., 5°C/minute) is recommended to ensure uniform reaction.

-

Soaking: Maintain the peak temperature for a prolonged period (e.g., 12-24 hours) to allow for the complete reaction and crystallization.

-

Cooling: Cool the furnace down to room temperature at a controlled rate (e.g., 5-10°C/minute).

-

Intermediate Grinding: For improved homogeneity and reaction completion, it is often beneficial to cool the sample after an initial calcination period, re-grind the powder, and then re-calcine it under the same conditions.

-

Characterization: The resulting powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of the desired BaSb₂O₆ phase.

Experimental Workflow Diagram

Crystal Structure and Properties

This compound (BaSb₂O₆) is described as having a pyrochlore-like structure. The ideal pyrochlore structure belongs to the cubic crystal system with the space group Fd-3m. This structure is characterized by a three-dimensional framework of corner-sharing B-site cation octahedra, with the A-site cations and the remaining oxygen anions occupying the interstitial spaces.

Structural Parameters

Table 1: Crystal Structure and Refinement Parameters for BaSb₂O₆ (Data Not Available)

| Parameter | Value |

| Crystal System | Cubic (expected) |

| Space Group | Fd-3m (No. 227) (expected for ideal pyrochlore) |

| Lattice Parameter (a) | Data Not Available |

| Unit Cell Volume (V) | Data Not Available |

| Atomic Positions | |

| Ba (16d) | (1/2, 1/2, 1/2) (ideal) |

| Sb (16c) | (0, 0, 0) (ideal) |

| O1 (48f) | (x, 1/8, 1/8) (x is variable) |

| O2 (8b) | (1/8, 1/8, 1/8) (ideal) |

| R-factors (Rwp, Rp, χ²) | Data Not Available |

Idealized Pyrochlore Structure Diagram

Electrical and Dielectric Properties

The pyrochlore structure is known to give rise to a wide range of electrical and dielectric properties. However, specific quantitative data for BaSb₂O₆ is not currently available in the reviewed literature. The following table is provided as a template for the types of data that would be essential for a thorough characterization of this material.

Table 2: Electrical and Dielectric Properties of BaSb₂O₆ (Data Not Available)

| Property | Measurement Conditions | Value |

| Dielectric Constant (ε') | Frequency, Temperature | Data Not Available |

| Dielectric Loss (tan δ) | Frequency, Temperature | Data Not Available |

| AC Conductivity (σ_ac) | Frequency, Temperature | Data Not Available |

| DC Conductivity (σ_dc) | Temperature | Data Not Available |

| Activation Energy for Conduction (E_a) | Data Not Available |

Characterization Techniques

A comprehensive understanding of the structure-property relationships in this compound pyrochlore necessitates the use of various advanced characterization techniques.

X-ray Diffraction (XRD)

XRD is a fundamental technique for phase identification and crystal structure analysis. For BaSb₂O₆, XRD would be used to:

-

Confirm the formation of the pyrochlore-like phase.

-

Identify any secondary or unreacted phases.

-

Determine the lattice parameters through Rietveld refinement of the diffraction pattern.

-

Estimate the crystallite size and strain.

Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are crucial for visualizing the morphology, particle size, and microstructure of the synthesized powder. Energy-dispersive X-ray spectroscopy (EDS) coupled with these techniques can confirm the elemental composition and homogeneity.

Impedance Spectroscopy

To elucidate the electrical and dielectric properties, impedance spectroscopy is an indispensable tool. By measuring the complex impedance as a function of frequency and temperature, one can determine:

-

The dielectric constant and loss tangent.

-

The AC and DC conductivity.

-

The activation energy for conduction processes.

-

The contributions of grain, grain boundary, and electrode effects to the overall electrical response.

Potential Applications

Given the properties of the broader pyrochlore family, this compound could be explored for several applications, including:

-

Dielectric Materials: For use in capacitors and other electronic components, should it exhibit a high dielectric constant and low loss.

-

Catalysis: The high thermal stability and specific crystal structure may lend it to applications as a catalyst or catalyst support.

-

Host Lattices: The robust pyrochlore structure can serve as a host for luminescent ions or for the immobilization of other species.

Conclusion and Future Outlook

This compound with a pyrochlore-like structure represents an under-explored material within a well-established family of functional oxides. While its synthesis via solid-state reaction is documented, a significant gap exists in the literature regarding its detailed structural and electrical properties. Future research should focus on the comprehensive characterization of this compound to populate the data tables presented in this guide. Such efforts will be crucial in unlocking the potential of BaSb₂O₆ for various technological applications and advancing the fundamental understanding of pyrochlore chemistry. The detailed experimental protocols and characterization frameworks provided herein offer a roadmap for these future investigations.

References

An In-depth Technical Guide to the Theoretical Band Structure of Barium Antimonate

This guide provides a comprehensive overview of the theoretical and experimental understanding of the electronic band structure of Barium Antimonate (BaSbO₃), with a focus on the perovskite phase, which has garnered significant interest due to its intriguing electronic properties and the emergence of superconductivity upon doping.

Crystal Structure of Perovskite this compound

The parent compound, this compound (BaSbO₃), crystallizes in a cubic perovskite structure. A key feature of this material is the presence of a charge-density wave (CDW) state, which leads to a "breathing" distortion of the oxygen octahedra surrounding the antimony atoms. This distortion results in two distinct Sb-O bond lengths and a doubling of the unit cell.

| Property | Value |

| Crystal System | Cubic |

| Space Group | Fm-3m |

| Sb-O Bond Length 1 | 2.24(1) Å[1][2] |

| Sb-O Bond Length 2 | 2.01(1) Å[1][2] |

| Feature | Breathing distortion of SbO₆ octahedra |

The following diagram illustrates the crystal structure of this compound, highlighting the alternating expanded and contracted SbO₆ octahedra.

Theoretical and Experimental Band Gap

Pristine BaSbO₃ is an insulator, a property attributed to the CDW-induced breathing distortion of the crystal lattice.[2][3] This distortion leads to the opening of a significant band gap. The value of this band gap has been determined through both experimental measurements and theoretical calculations.

| Method | Band Gap (eV) | Reference |

| Optical Absorbance | 2.54 | [1] |

| Diffusive Reflectance Spectroscopy | 2.54 | [2] |

| DFT (HSE06) | ~1.0 | [4] |

| DFT (LDA) | Lower than HSE06 | [5] |

It is common for standard DFT calculations with local-density approximation (LDA) or generalized gradient approximation (GGA) to underestimate the band gap of materials. Hybrid functionals, such as HSE06, which incorporate a portion of exact Hartree-Fock exchange, generally provide results in better agreement with experimental values.[5]

The following workflow illustrates the typical computational process for determining the theoretical band structure.

References

An In-depth Technical Guide to Barium Antimonate (CAS Number 15600-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium antimonate (CAS No. 15600-59-6) is an inorganic compound with the chemical formula BaSb₂O₆ or Ba(SbO₃)₂.[1] It belongs to the family of mixed-metal oxides and is primarily recognized for its applications in materials science, particularly in the production of ceramics and electronic components.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research avenues for this compound, with a focus on aspects relevant to scientific and industrial research.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and inferred properties.

| Property | Value/Description | Citation |

| CAS Number | 15600-59-6 | |

| Molecular Formula | Ba₃O₈Sb₂ (often represented as BaSb₂O₆ or Ba(SbO₃)₂) | |

| Molecular Weight | 783.5 g/mol | |

| IUPAC Name | barium(2+);distiborate | |

| Appearance | Not specified, likely a solid powder. | |

| Crystal Structure | Typically described as having a pyrochlore-like structure. | |

| Key Properties | High thermal stability, UV resistance, and notable dielectric properties. | |

| Solubility | No specific data available. Generally, mixed-metal oxides have low solubility in water. | |

| Melting Point | Not specified. High thermal stability suggests a high melting point. | |

| Density | No specific data available. |

Synthesis of this compound

The primary method for synthesizing this compound is through a high-temperature solid-state reaction.[1] This conventional technique is widely used for producing polycrystalline ceramic materials.

Experimental Protocol: Solid-State Synthesis

Objective: To synthesize polycrystalline this compound.

Materials:

-

Barium carbonate (BaCO₃) or Barium oxide (BaO)

-

Antimony pentoxide (Sb₂O₅)

-

Mortar and pestle (agate or alumina)

-

Alumina crucible

-

High-temperature furnace

Methodology:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the barium precursor (BaCO₃ or BaO) and antimony pentoxide (Sb₂O₅).

-

Homogenization: Intimately mix the precursors using a mortar and pestle to ensure a homogeneous powder mixture.

-

Calcination: Transfer the homogenized powder to an alumina crucible. Place the crucible in a high-temperature furnace.

-

Heating Profile: Heat the mixture in air to approximately 1200°C.[1] The reaction temperature and duration are critical parameters that influence the completeness of the reaction and the crystallinity of the final product. A typical duration can be several hours.

-

Cooling and Characterization: After the calcination period, allow the furnace to cool down to room temperature. The resulting product is this compound. Characterization can be performed using techniques such as X-ray diffraction (XRD) to confirm the crystal structure.

Applications

This compound's properties make it suitable for specialized industrial applications:

-

Opacifier in Enamels: It has been utilized as an opacifying agent in enamels applied to cast iron.[1]

-

Varistor-Ceramic Compositions: It serves as a useful additive in varistor-ceramics, which are materials with non-linear voltage-current characteristics used in surge protectors.[1]

-

Flame Retardants: Its high thermal stability suggests potential use in flame-retardant materials.

Biological Activity and Relevance to Drug Development

Currently, there is a significant lack of publicly available scientific literature on the biological activity, cytotoxicity, or potential therapeutic applications of this compound specifically. The primary focus of research on this compound has been within materials science.

For a comprehensive understanding, it is important to consider the known biological effects of its constituent elements, barium and antimony, while exercising caution that these properties may not be directly applicable to the compound form of this compound.

-

Antimony Compounds in Medicine: Certain antimony-containing compounds, such as meglumine antimoniate and sodium stibogluconate, have a long history of use as antiparasitic drugs, particularly for the treatment of leishmaniasis. These compounds are generally considered prodrugs that are metabolized to the more toxic trivalent antimony species.

-

Toxicity of Barium: The toxicity of barium is highly dependent on its solubility. Soluble barium salts can be toxic, primarily affecting muscle function by interfering with potassium channels. Insoluble barium compounds, such as barium sulfate, are used as contrast agents in medical imaging due to their low toxicity and high radio-opacity.

Given that this compound is a mixed-metal oxide with likely low aqueous solubility, its toxicological profile is expected to be different from that of soluble barium or antimony salts. However, without specific studies on this compound, any discussion of its biological effects remains speculative. The pyrochlore structure, which this compound exhibits, is found in some materials being investigated for biomedical applications, such as in photocatalysis for regenerative medicine, but this is a broad area of research and not specific to this compound.

Conclusion and Future Perspectives

This compound is a material with well-defined applications in the ceramics and electronics industries, stemming from its robust physical and chemical properties. Its synthesis via solid-state reaction is a standard and scalable method. However, for the compound to be considered in the realm of drug development or for any biological application, a significant amount of fundamental research is required. Future studies would need to focus on:

-

Detailed Physicochemical Characterization: Including precise measurements of solubility, melting point, density, and surface properties.

-

Toxicology and Biocompatibility: In vitro and in vivo studies to determine the cytotoxicity and biocompatibility of this compound are essential first steps.

-

Biological Activity Screening: Systematic screening of the compound for any potential therapeutic effects, such as antimicrobial or anticancer activity.

Until such data becomes available, this compound remains a material of interest primarily to materials scientists and engineers.

References

An In-depth Technical Guide to the Dielectric Properties of Barium Antimonate Ceramics

This technical guide provides a comprehensive overview of the dielectric properties of Barium Antimonate (BaSb₂O₆) ceramics, targeting researchers, scientists, and professionals in drug development. This document delves into the synthesis, characterization, and dielectric behavior of this pyrochlore-type ceramic, summarizing the available data and outlining detailed experimental methodologies. While specific quantitative data for pure this compound is limited in publicly accessible literature, this guide contextualizes its expected properties based on related antimonate pyrochlore systems.

Introduction to this compound Ceramics

This compound (BaSb₂O₆) is a complex oxide ceramic that crystallizes in a pyrochlore-like structure. The pyrochlore structure, with the general formula A₂B₂O₇ or A₂B₂O₆, is known for a wide range of interesting physical properties, including high dielectric constants, low dielectric loss, and ionic conductivity, making them suitable for applications such as multilayer ceramic capacitors, microwave resonators, and solid electrolytes. The dielectric properties of these materials are intrinsically linked to their crystal structure, chemical composition, and microstructure, which are in turn influenced by the synthesis conditions. Research into this compound focuses on its potential as a dielectric material, leveraging the unique electronic characteristics of antimony in the perovskite and pyrochlore lattice.

Synthesis of this compound Ceramics

The most common and cost-effective method for synthesizing polycrystalline this compound ceramics is the conventional solid-state reaction technique. This method involves the high-temperature reaction of solid precursors to form the desired compound.

Experimental Protocol: Solid-State Synthesis of BaSb₂O₆

This protocol describes a representative procedure for the synthesis of this compound ceramics via the solid-state reaction method.

2.1.1. Precursor Materials:

-

Barium Carbonate (BaCO₃) - high purity (≥99.9%)

-

Antimony(V) Oxide (Sb₂O₅) - high purity (≥99.9%)

2.1.2. Stoichiometric Weighing and Mixing:

-

The precursor powders, BaCO₃ and Sb₂O₅, are weighed in a 1:1 molar ratio to achieve the stoichiometric composition of BaSb₂O₆.

-

The powders are intimately mixed to ensure a homogeneous reaction. This is typically achieved by:

-

Ball Milling: The powders are placed in a zirconia vial with zirconia milling media. Ethanol or isopropanol is used as a milling medium to reduce agglomeration. Milling is carried out for 24 hours at a rotational speed of 300 rpm.

-

After milling, the slurry is dried in an oven at 120°C for 12 hours to evaporate the milling medium.

-

2.1.3. Calcination:

-

The dried, mixed powder is placed in a high-purity alumina crucible.

-

Calcination is performed in a muffle furnace at a temperature of 1000°C for 4 hours in an air atmosphere. The heating and cooling rates are typically controlled at 5°C/min.

-

The purpose of calcination is to decompose the carbonate precursor and initiate the formation of the this compound phase.

2.1.4. Granulation and Pressing:

-

The calcined powder is ground again to break up any agglomerates.

-

A small amount of a binder, such as polyvinyl alcohol (PVA), is added to the powder to improve its green strength.

-

The granulated powder is uniaxially pressed into pellets of the desired dimensions (e.g., 10 mm diameter and 1-2 mm thickness) at a pressure of approximately 200 MPa.

2.1.5. Sintering:

-

The green pellets are placed on a bed of powder of the same composition in an alumina crucible to prevent reaction with the crucible.

-

Sintering is carried out in a furnace at a temperature of 1200°C for 4 hours in an air atmosphere. The heating and cooling rates are maintained at 5°C/min.

-

Sintering is the final step to achieve a dense ceramic body with the desired microstructure and properties.

Characterization of this compound Ceramics

Following synthesis, the structural and dielectric properties of the this compound ceramics are characterized using various techniques.

Experimental Protocol: Structural and Dielectric Characterization

3.1.1. Structural Characterization:

-

X-ray Diffraction (XRD): The crystal structure and phase purity of the sintered pellets are analyzed using an X-ray diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 20° to 80°.

-

Scanning Electron Microscopy (SEM): The microstructure, including grain size and porosity, of the sintered ceramics is examined using an SEM. The surfaces of the pellets are typically polished and thermally etched to reveal the grain boundaries.

3.1.2. Dielectric Properties Measurement:

-

The sintered pellets are polished to obtain parallel and smooth surfaces.

-

A conductive silver paste is applied to both flat surfaces of the pellets to serve as electrodes. The electrodes are then fired at a temperature of around 600-800°C to ensure good adhesion and conductivity.

-

The dielectric constant (εr) and loss tangent (tanδ) are measured as a function of frequency (typically from 1 kHz to 1 MHz) and temperature using an LCR meter or an impedance analyzer connected to a furnace with a programmable temperature controller.

-

The capacitance (C) and dissipation factor (D) of the pellet are measured, and the dielectric constant is calculated using the formula: εr = (C × d) / (ε₀ × A) where:

-

C is the capacitance

-

d is the thickness of the pellet

-

A is the area of the electrode

-

ε₀ is the permittivity of free space (8.854 × 10⁻¹² F/m)

-

-

The loss tangent is directly obtained from the dissipation factor measurement (tanδ = D).

-

The Temperature Coefficient of Capacitance (TCC) is calculated from the variation of capacitance with temperature.

Dielectric Properties of Antimonate Ceramics

Quantitative Data

The following table summarizes the reported dielectric properties for various antimonate-based pyrochlore ceramics. It is important to note that the compositions are not pure this compound, and the properties are influenced by the presence of other elements.

| Material Composition | Dielectric Constant (εr) | Loss Tangent (tanδ) | Measurement Conditions |

| Bi₂Cr₁/₆Mn₁/₆Fe₁/₆Co₁/₆Ni₁/₆Cu₁/₆Ta₂O₉+Δ (High-Entropy Pyrochlore) | ≈ 46 | ≈ 0.004 | Room Temperature, 1 MHz |

| Bi₃.₃₆Fe₂.₀₈₊ₓSb₂.₅₆₋ₓO₁₄.₅₆₋ₓ (Bismuth Iron Antimonate) | 24 - 35 | ~ 10⁻¹ | Room Temperature, 1 MHz |

Note: The data presented is for comparative purposes and may not be fully representative of pure BaSb₂O₆ ceramics.

Visualizations

Experimental Workflow for Solid-State Synthesis

The following diagram illustrates the key steps in the solid-state synthesis of this compound ceramics.

Caption: Experimental workflow for the solid-state synthesis of this compound ceramics.

Relationship between Synthesis, Structure, and Properties

This diagram illustrates the fundamental relationship between the synthesis process, the resulting material structure, and the final dielectric properties of this compound ceramics.

Caption: Interplay of synthesis, structure, and dielectric properties in this compound ceramics.

Conclusion

This compound ceramics, with their pyrochlore-like structure, present a promising avenue for the development of novel dielectric materials. While specific quantitative data on pure BaSb₂O₆ remains a subject for further investigation, this guide provides a foundational understanding of its synthesis, characterization, and expected dielectric behavior based on related antimonate systems. The detailed experimental protocols and workflow diagrams offer a practical starting point for researchers and scientists venturing into the study of these materials. Future research should focus on the systematic investigation of the dielectric properties of pure this compound and the influence of various dopants to tailor its properties for specific electronic applications.

Unveiling the Thermal Resilience of Barium Antimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium antimonate, a complex inorganic compound with the chemical formula BaSb₂O₆ or Ba(SbO₃)₂, is a material recognized for its exceptional thermal stability. This property, coupled with its notable UV resistance and dielectric characteristics, has positioned it as a valuable component in various industrial applications, including flame retardants, pigments, and in the formulation of specialized ceramics. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of this compound, drawing upon available data and established principles of materials science. While specific quantitative thermal analysis data for this compound remains limited in publicly accessible literature, this document synthesizes information from related compounds and general methodologies to offer a robust framework for researchers.

Synthesis and Inherent Stability

This compound is typically synthesized through a high-temperature solid-state reaction. This process involves the intimate mixing of barium precursors, such as barium oxide (BaO) or barium carbonate (BaCO₃), with an antimony source, commonly antimony pentoxide (Sb₂O₅). The mixture is then subjected to calcination at temperatures around 1200°C. The very nature of this synthesis at elevated temperatures is a primary indicator of the compound's significant thermal resilience.

Thermal Decomposition Analysis: A Postulated Overview

A hypothetical thermal decomposition pathway for this compound (BaSb₂O₆) might involve its breakdown into its constituent oxides, barium oxide (BaO) and antimony pentoxide (Sb₂O₅), or other antimony oxides depending on the atmospheric conditions.

Table 1: Postulated Thermal Decomposition Data for this compound

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Reaction/Transition |

| Initial Decomposition | > 1200 | Not Available | BaSb₂O₆(s) → BaO(s) + Sb₂O₅(g) (or other volatile antimony oxides) |

| Further Decomposition | Higher Temperatures | Not Available | Further decomposition or volatilization of antimony oxides |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for accurate determination.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, a standardized set of experimental protocols should be employed. The following methodologies are recommended for researchers undertaking such an investigation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small quantity (typically 5-10 mg) of finely ground this compound powder is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, such as dry air, nitrogen, or argon, at a constant flow rate (e.g., 20-50 mL/min). This is crucial as the decomposition pathway of antimony oxides can be influenced by the oxygen partial pressure.

-

Heating Program: A linear heating rate, typically in the range of 5-20°C/min, is applied from ambient temperature to a final temperature exceeding the expected decomposition point (e.g., 1400°C or higher).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of mass loss.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between a sample and an inert reference as a function of temperature, while DSC measures the heat flow to or from the sample. These techniques are used to identify phase transitions and reactions.

-

Apparatus: A DTA or DSC instrument.

-

Sample Preparation: Similar to TGA, a small amount of the sample and an inert reference material (e.g., calcined alumina) are placed in separate crucibles.

-

Atmosphere and Heating Program: The experimental conditions (atmosphere and heating rate) should be identical to those used for the TGA analysis to allow for direct correlation of thermal events.

-

Data Analysis: The DTA/DSC curve reveals endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or chemical reactions (e.g., decomposition).

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystalline phases present in the material as a function of temperature.

-

Apparatus: An X-ray diffractometer equipped with a high-temperature stage.

-

Procedure: A powdered sample of this compound is heated in the XRD chamber, and diffraction patterns are collected at various temperature intervals.

-

Data Analysis: The diffraction patterns are analyzed to identify changes in the crystal structure and to determine the decomposition products at different temperatures.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved in evaluating the thermal stability of this compound, the following diagrams have been generated using the DOT language.

A Technical Guide to the Geochemistry and Synthesis of Barium Antimonate Compounds

For Researchers, Scientists, and Drug Development Professionals

While naturally occurring barium antimonate minerals are not documented in geological records, a variety of this compound compounds have been synthesized in laboratory settings. This technical guide provides an in-depth overview of the synthesis, crystal structures, and the geochemical principles that govern the formation of these materials. The notable absence of these compounds in nature is contrasted with their successful laboratory synthesis, offering insights into the specific conditions required for their formation.

Geochemical Considerations: The Rarity of this compound Minerals

The separate geochemical behaviors of barium and antimony explain the scarcity of their combined mineral forms in nature. Barium is a lithophile element that is most commonly found as barite (BaSO₄) in various geological environments. Antimony, a chalcophile element, is typically found in sulfide minerals, with stibnite (Sb₂S₃) being the most common ore.[1][2][3] The formation of this compound would require a unique geological setting with high concentrations of both barium and antimony, along with conditions that favor their combination over the formation of their more common sulfate and sulfide minerals.

Synthesis of this compound Compounds

This compound compounds are primarily synthesized through high-temperature solid-state reactions. This method involves the intimate mixing of stoichiometric amounts of barium and antimony precursors, followed by calcination at elevated temperatures.[4]

The following protocol outlines a general procedure for the solid-state synthesis of this compound compounds, such as BaSb₂O₆.

Materials:

-

Barium precursor: Barium oxide (BaO) or Barium carbonate (BaCO₃)

-

Antimony precursor: Antimony pentoxide (Sb₂O₅)

-

Mortar and pestle (agate recommended)

-

High-purity alumina crucible

-

High-temperature furnace

Procedure:

-

Stoichiometric Mixing: Accurately weigh stoichiometric amounts of the barium and antimony precursors.

-

Homogenization: Thoroughly grind the precursors in a mortar and pestle to ensure intimate mixing and a homogeneous powder.

-

Calcination: Transfer the mixed powder to an alumina crucible and place it in a high-temperature furnace.

-

Heating Profile: Heat the mixture to temperatures around 1200°C. The heating rate and dwell time are critical parameters that influence the crystallinity and phase purity of the final product.[4] For example, a ramp rate of 5°C/min followed by a dwell time of 12-24 hours is a common starting point.

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Characterization: The resulting product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

A variation of this method involves the synthesis of barium oxoantimonates(III), such as Ba₃[SbO₃]₂ and Ba₂[Sb₂O₅], from melts of elemental barium and antimony oxide (Sb₂O₃) at a temperature of 800°C.[5]

Crystal Structures of Synthesized Barium Antimonates

Synthesized this compound compounds exhibit a range of crystal structures, with some belonging to well-known structural families like pyrochlore.[4] The specific crystal system and lattice parameters are determined by the stoichiometry and the oxidation state of antimony.

The following table summarizes the crystallographic data for several synthesized this compound compounds.

| Compound Formula | Chemical Name | Crystal System | Space Group | Lattice Parameters |

| BaSb₂O₆ | This compound | Pyrochlore-like | - | - |

| Ba₃[SbO₃]₂ | Barium Oxoantimonate(III) | Triclinic | P-1 | a = 615.2 pm, b = 981.4 pm, c = 1215.4 pm, α = 74.68°, β = 89.71°, γ = 71.46°[5] |

| Ba₂[Sb₂O₅] | Barium Oxoantimonate(III) | Orthorhombic | Cmcm | a = 401.0 pm, b = 1450.6 pm, c = 636.6 pm[5] |

Visualizing Synthesis and Structural Relationships

The following diagram illustrates the key steps in the solid-state synthesis of this compound compounds.

Caption: Workflow for the solid-state synthesis of this compound.

This diagram shows the relationship of this compound to common mixed-metal oxide crystal structures.

Caption: Structural relationship of this compound.

References

- 1. Why The Antimony Shortage Leaves Mandalay Resources Significantly Undervalued | Seeking Alpha [seekingalpha.com]

- 2. Antimony - Wikipedia [en.wikipedia.org]

- 3. Availability, Toxicology and Medical Significance of Antimony - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 15600-59-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

The Solubility Profile of Barium Antimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium antimonate (Ba(SbO₃)₂) is an inorganic compound with applications in various industrial fields, including as a flame retardant and in the production of glass and ceramics. Despite its utility, publicly available quantitative data on its solubility in common solvents is notably scarce. This technical guide synthesizes the available qualitative information, provides context through the behavior of analogous compounds, and outlines standardized experimental protocols for determining its solubility. The lack of specific solubility data underscores a significant knowledge gap and presents an opportunity for further research.

Introduction to this compound

This compound is a salt formed from the barium cation (Ba²⁺) and the antimonate anion (SbO₃⁻). Its properties are dictated by the individual characteristics of these ions. Barium is an alkaline earth metal, and its compounds exhibit a range of solubilities. For instance, barium chloride and barium nitrate are soluble in water, while barium sulfate is famously insoluble. Antimony is a metalloid, and its oxides and salts often exhibit complex solubility behavior, with a tendency towards hydrolysis in aqueous solutions.

Qualitative Solubility Assessment

-

Water: Based on the general solubility rules for inorganic compounds, most antimonate salts are not highly soluble in water. It is therefore anticipated that this compound is, at best, sparingly soluble in water. The antimonate ion can hydrolyze in water, which may influence the overall dissolution process.

-

Acids: Many barium salts that are insoluble in water, such as barium carbonate, will dissolve in acidic solutions.[1] This is because the anion of the salt is protonated, shifting the dissolution equilibrium. It is plausible that this compound exhibits increased solubility in strong acids like hydrochloric acid (HCl). A method for determining barium soluble in dilute hydrochloric acid has been described, suggesting some degree of solubility in this medium.[2][3]

-

Bases: The solubility of this compound in alkaline solutions, such as sodium hydroxide (NaOH), is not well-documented. The behavior would depend on the potential formation of soluble hydroxo-antimonate complexes. For comparison, barium hydroxide itself is sparingly soluble in water, and its solubility is further decreased in NaOH solutions due to the common ion effect.[4][5]

-

Organic Solvents: Data on the solubility of this compound in organic solvents like ethanol or acetone is not available. Generally, inorganic salts tend to have very low solubility in non-polar or weakly polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in any solvent. This represents a significant data gap for a compound with industrial applications. The following table summarizes the lack of available data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | 25 | Data Not Available | |

| Hydrochloric Acid (dilute) | 25 | Data Not Available | |

| Sodium Hydroxide (dilute) | 25 | Data Not Available | |

| Ethanol | 25 | Data Not Available | |

| Acetone | 25 | Data Not Available |

Experimental Protocols for Solubility Determination

For researchers aiming to fill the existing data gap, standardized methods for determining the aqueous solubility of chemical compounds are well-established. The following protocols, based on internationally recognized guidelines, are recommended.

OECD Guideline 105: Water Solubility

The OECD Guideline 105 is a widely accepted method for determining the water solubility of substances.[6][7][8][9][10] It comprises two primary methods: the Column Elution Method and the Flask Method.

-

Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.

-

An excess amount of the test substance (this compound) is agitated in water at a controlled temperature until equilibrium is reached.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method (e.g., atomic absorption spectroscopy for barium, or inductively coupled plasma mass spectrometry for both barium and antimony).

-

-

Column Elution Method: This method is appropriate for substances with solubilities below 10⁻² g/L.

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected, and the concentration of the dissolved substance is measured until a plateau is reached, indicating saturation.

-

ASTM E1148: Standard Test Method for Measurements of Aqueous Solubility

The ASTM E1148 standard provides procedures for measuring the aqueous solubility of organic compounds, but the principles can be adapted for inorganic compounds like this compound.[11][12][13][14][15] The method emphasizes reaching equilibrium and employs various analytical techniques for concentration measurement.

General Procedure (adapted for an inorganic salt):

-

Preparation of Saturated Solution: A supersaturated solution of this compound is prepared in deionized water in a vessel that can be sealed to prevent evaporation.

-

Equilibration: The solution is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation at the same temperature as equilibration. Filtration may also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

-

Analysis: The concentration of the solute in the supernatant is determined by a validated analytical method.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a poorly soluble inorganic compound, such as this compound, based on the principles of the Flask Method.

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion and Future Outlook

This technical guide highlights a critical lack of quantitative solubility data for this compound across various solvents. While qualitative predictions can be made based on general chemical principles, the absence of empirical data limits the full understanding of its environmental fate, bioavailability, and potential applications in solution-based processes. The provided experimental protocols, based on OECD and ASTM standards, offer a clear pathway for researchers to address this knowledge gap. Future work should focus on systematically determining the solubility of this compound in water, acidic, and alkaline solutions at various temperatures to provide a comprehensive solubility profile for this industrially relevant compound.

References

- 1. quora.com [quora.com]

- 2. Methods for the determination of antimony, barium soluble in dilute hydrochloric acid and cadmium - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Methods for the determination of antimony, barium soluble in dilute hydrochloric acid and cadmium - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. quora.com [quora.com]

- 5. The solubility of barium hydroxide in dilute solutions of sodium hydroxide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. store.astm.org [store.astm.org]

- 12. img.antpedia.com [img.antpedia.com]

- 13. standards.globalspec.com [standards.globalspec.com]

- 14. img.antpedia.com [img.antpedia.com]

- 15. aasthamedicare.softekpro.com [aasthamedicare.softekpro.com]

Methodological & Application

Application Notes and Protocols for High-Temperature Solid-State Synthesis of Barium Antimonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium antimonate (BaSb₂O₆) is an inorganic compound that has garnered interest in various fields due to its notable properties, including high thermal stability, UV resistance, and specific dielectric characteristics.[1] These attributes make it a valuable material in the manufacturing of ceramics, flame retardants, and as an opacifier in enamels.[1] The high-temperature solid-state synthesis, also known as the ceramic method, is a conventional and widely employed technique for producing polycrystalline materials like this compound. This method involves the intimate mixing of solid precursors and subsequent heating at elevated temperatures to facilitate the diffusion of ions and the formation of the desired product.[1]

This document provides detailed application notes and a comprehensive protocol for the high-temperature solid-state synthesis of this compound, targeting researchers and professionals in materials science and related fields.

Data Presentation

The following table summarizes the key quantitative parameters for the high-temperature solid-state synthesis of this compound.

| Parameter | Value | Notes |

| Precursors | Barium Carbonate (BaCO₃), Antimony Pentoxide (Sb₂O₅) | High purity (>99%) precursors are recommended for optimal results. |

| Molar Ratio (BaCO₃:Sb₂O₅) | 1:1 (Stoichiometric) | Ensures complete reaction to form BaSb₂O₆. |

| Mixing Method | Ball Milling | For homogeneous mixing and particle size reduction. |

| Calcination Temperature | 1200 °C | A common temperature for the solid-state reaction of these precursors.[1] |

| Heating Rate | 5 °C/min | A controlled heating rate prevents thermal shock to the crucible and ensures uniform heating. |

| Dwell Time | 12 hours | Sufficient time for the diffusion of ions and complete reaction. |

| Cooling Rate | 5 °C/min | Slow cooling helps in the formation of a well-ordered crystalline structure. |

| Product Crystal Structure | Hexagonal | This compound typically exhibits a hexagonal crystal structure. |

Experimental Protocols

This section details the step-by-step methodology for the high-temperature solid-state synthesis of this compound.

Materials and Equipment:

-

Barium Carbonate (BaCO₃, >99% purity)

-

Antimony Pentoxide (Sb₂O₅, >99% purity)

-

High-Energy Ball Mill with zirconia vials and balls

-

Alumina crucible

-

High-temperature furnace (capable of reaching at least 1200 °C)

-

Mortar and pestle

-

Spatula

-

Analytical balance

Procedure:

-

Precursor Stoichiometry: Calculate the required masses of BaCO₃ and Sb₂O₅ for a 1:1 molar ratio. For example, to synthesize 10 g of BaSb₂O₆ (molar mass ≈ 480.25 g/mol ), you would need approximately 4.11 g of BaCO₃ (molar mass ≈ 197.34 g/mol ) and 6.74 g of Sb₂O₅ (molar mass ≈ 323.52 g/mol ).

-

Mixing of Precursors:

-

Accurately weigh the calculated amounts of BaCO₃ and Sb₂O₅.

-

Transfer the powders into a zirconia vial for the ball mill. Add zirconia balls to the vial.

-

Mill the mixture for 4-6 hours to ensure homogeneous mixing and to reduce the particle size of the precursors, which enhances the reaction kinetics.

-

-

Calcination:

-

Transfer the milled powder into an alumina crucible.

-

Place the crucible in a high-temperature furnace.

-

Program the furnace with the following profile:

-

Ramp up to 1200 °C at a heating rate of 5 °C/min.

-

Hold at 1200 °C for 12 hours.

-

Cool down to room temperature at a rate of 5 °C/min.

-

-

-

Product Recovery and Grinding:

-

Once the furnace has cooled to room temperature, carefully remove the crucible.

-

The product will be a sintered powder. Use a mortar and pestle to gently grind the product into a fine powder.

-

-

Characterization:

-

X-ray Diffraction (XRD): Analyze the crystal structure of the synthesized powder to confirm the formation of the BaSb₂O₆ phase. The expected crystal structure is hexagonal.

-

Scanning Electron Microscopy (SEM): Examine the morphology and particle size of the this compound powder. The solid-state reaction typically results in particles with irregular shapes and a distribution of sizes.

-

Mandatory Visualization

Caption: Experimental workflow for the high-temperature solid-state synthesis of this compound.

References

Application Notes: Sol-Gel Synthesis of Barium Antimonate Nanoparticles

References

- 1. researchgate.net [researchgate.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. rroij.com [rroij.com]

- 4. youtube.com [youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Ethylene glycol-mediated synthesis of metal oxide nanowires - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. scispace.com [scispace.com]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. SYNTHESIS OF BaTiO3 POWDER BY SOL-GEL METHOD [iccee.journals.ekb.eg]

- 14. rgsmparanda.org [rgsmparanda.org]

Application Notes and Protocols: Barium Antimonate in Varistor Ceramics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium antimonate as an additive in the fabrication of zinc oxide (ZnO)-based varistor ceramics. The document outlines the synthesis protocols, key performance indicators, and the underlying mechanisms of action.

Introduction to this compound in Varistor Ceramics

Varistors are semiconductor devices with a highly nonlinear current-voltage (I-V) characteristic, making them ideal for protecting electronic circuits from voltage surges. The performance of these ceramics is critically dependent on the dopants and additives used in their formulation. Barium-containing compounds, such as barium titanate (BaTiO3), have been shown to enhance the nonlinear properties and influence the microstructure of ZnO varistors.[1] While specific research on this compound is less common, its role is inferred from the behavior of other barium and antimony compounds in varistor systems. Antimony oxides are known to act as grain growth inhibitors and contribute to the formation of spinel phases, which are crucial for the varistor's electrical properties. Barium ions, due to their large ionic radius, tend to segregate at the grain boundaries, which can modify the potential barrier height and contribute to a higher nonlinear coefficient.[1]

Experimental Protocols

The fabrication of this compound-doped ZnO varistors typically follows a solid-state reaction method. This process allows for the homogeneous mixing of constituent powders and the formation of the desired ceramic microstructure upon sintering.

2.1. Materials and Equipment

-

Raw Materials:

-

Zinc oxide (ZnO) powder (99% purity)

-

Barium carbonate (BaCO3) or Barium oxide (BaO) powder

-

Antimony trioxide (Sb2O3) or Antimony pentoxide (Sb2O5) powder

-

Other metal oxide additives (e.g., Cobalt (III) oxide (Co2O3), Manganese (II) oxide (MnO), Chromium (III) oxide (Cr2O3))

-

Binder solution (e.g., Polyvinyl alcohol - PVA)

-

-

Equipment:

-

Planetary ball mill with agate jars and balls

-

Hydraulic press

-

High-temperature tube furnace

-

Scanning Electron Microscope (SEM)

-

X-ray Diffractometer (XRD)

-

DC power supply and digital multimeter for I-V characterization

-

2.2. Synthesis of this compound-Doped ZnO Varistor Ceramics

-

Powder Preparation and Mixing:

-

Weigh the raw material powders according to the desired stoichiometric ratios.

-

Place the powders in an agate jar with agate balls.

-

Mill the powders in a planetary ball mill for a specified duration (e.g., 3 hours) to ensure homogeneous mixing and reduce particle size.[1]

-

-

Granulation:

-

Pressing:

-

Press the granulated powder into pellets of desired dimensions (e.g., 10 mm diameter, 1 mm thickness) using a hydraulic press at a specific pressure (e.g., 2.6 tons for 5 minutes).[1]

-

-

Sintering:

-

Place the green pellets in a high-temperature furnace.

-

Heat the pellets at a controlled rate (e.g., 3°C/min) to the desired sintering temperature (e.g., 1300°C).[1]

-

Hold at the sintering temperature for a specific duration (e.g., 90 minutes) to allow for densification and microstructure development.[1]

-

Cool the furnace down to room temperature at a controlled rate (e.g., 3°C/min).[1]

-

-

Electrode Application:

-

Coat the parallel surfaces of the sintered pellets with a conductive silver paste to form electrodes.

-

Fire the electrodes at a suitable temperature (e.g., 560°C for 15 minutes) to ensure good ohmic contact.[2]

-

Characterization of Varistor Properties

The performance of the fabricated varistor ceramics is evaluated based on their electrical properties, which are determined from the current-voltage (I-V) characteristics.

3.1. Measurement of I-V Characteristics

-

A DC power supply is used to apply a voltage across the varistor sample.

-

The corresponding current is measured using a digital multimeter.

-

The measurements are typically performed at room temperature.

3.2. Key Performance Parameters

-

Breakdown Voltage (Vb): The voltage at which the varistor starts to conduct significantly. It is conventionally defined as the voltage at a current density of 1 mA/cm².[2]

-

Nonlinear Coefficient (α): A measure of the nonlinearity of the I-V curve. A higher α value indicates a better voltage-clamping capability. It is calculated from the I-V data in the breakdown region using the formula: α = log(I₂/I₁)/log(V₂/V₁)[3] where (V₁, I₁) and (V₂, I₂) are two points on the I-V curve in the breakdown region.

-

Leakage Current (IL): The small current that flows through the varistor in the pre-breakdown region (at a voltage below Vb). A lower leakage current is desirable to minimize power loss during normal operation. It is often measured at 0.75 x Vb.[2]

Data Presentation

The following tables summarize the effect of barium-containing additives (using BaTiO₃ as a proxy due to limited specific data on this compound) and other dopants on the electrical properties of ZnO-based varistors.